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molecular formula C13H11Cl B1587373 3-Chloro-2-methylbiphenyl CAS No. 20261-24-9

3-Chloro-2-methylbiphenyl

Cat. No. B1587373
M. Wt: 202.68 g/mol
InChI Key: JNXJARJANRFDKX-UHFFFAOYSA-N
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Patent
US04451484

Procedure details

Under a dry nitrogen atmosphere isoamyl nitrite (37 grams, 0.31 mole) was added to a stirred solution of 3-chloro-2-methylaniline (35 grams, 0.25 mole) in benzene (500 ml). The mixture was heated at reflux for 1.5 hours, then allowed to cool and stirred at 50° for approximately 18 hours. The reaction mixture was cooled to room temperature, then evaporated under reduced pressure to a red residue. The residue was distilled under reduced pressure to give a yellow oil (bp 115°-130°/0.9 mm). The pot residue was washed with chloroform and the distillate dissolved in chloroform. The chloroform fractions were combined, washed with 10% aqueous hydrochloric acid and evaporated to give 3-chloro-2-methyl[1,1'-biphenyl] as a yellow oil.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[Cl:9][C:10]1[C:11]([CH3:17])=[C:12]([CH:14]=[CH:15][CH:16]=1)N.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[Cl:9][C:10]1[C:11]([CH3:17])=[C:12]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
35 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
500 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 50° for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a red residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (bp 115°-130°/0.9 mm)
WASH
Type
WASH
Details
The pot residue was washed with chloroform
DISSOLUTION
Type
DISSOLUTION
Details
the distillate dissolved in chloroform
WASH
Type
WASH
Details
washed with 10% aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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